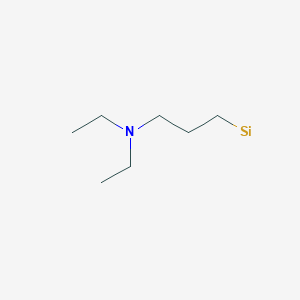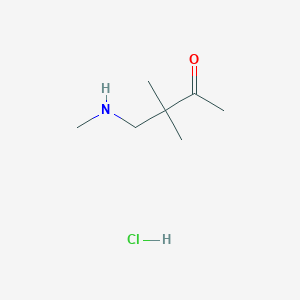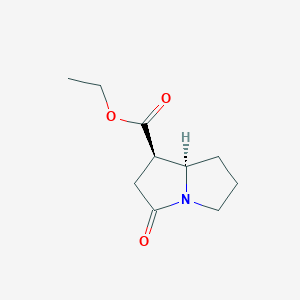![molecular formula C9H22N2S2 B14477653 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine CAS No. 65755-73-9](/img/structure/B14477653.png)
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is an organic compound with the molecular formula C₉H₂₂N₂S₂. It is characterized by the presence of two sulfanyl (thioether) groups and two primary amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with sodium sulfide, followed by further reaction with 3-chloropropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, converting them into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
3-Aminopropyltriethoxysilane: This compound is used in silanization processes and as a coupling agent in the modification of surfaces
(3-Aminopropyl)trimethoxysilane: Similar to 3-Aminopropyltriethoxysilane, it is used in surface modification and the preparation of titanate nanotubes.
Uniqueness: 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is unique due to the presence of both sulfanyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in research and industry .
Propiedades
Número CAS |
65755-73-9 |
|---|---|
Fórmula molecular |
C9H22N2S2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
3-[3-(3-aminopropylsulfanyl)propylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-11H2 |
Clave InChI |
SKSDMPDHPIUATK-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CSCCCSCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)



![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)







